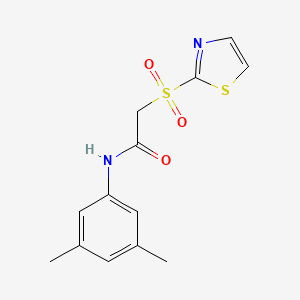![molecular formula C15H15FN4O2S B7679595 1-(2-Fluorophenyl)-3-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]pyrazole](/img/structure/B7679595.png)
1-(2-Fluorophenyl)-3-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyl)-3-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]pyrazole, commonly known as FMSP, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMSP is a pyrazole-based compound that has shown promising results in various biological assays, making it a potential candidate for drug development.
Mecanismo De Acción
The mechanism of action of FMSP is not yet fully understood. However, it has been suggested that FMSP may inhibit the activity of certain enzymes or proteins that play a role in inflammation, tumor growth, and angiogenesis.
Biochemical and Physiological Effects:
FMSP has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. FMSP has also been found to inhibit the growth of tumor cells and induce apoptosis. Additionally, FMSP has been shown to inhibit angiogenesis, which is the process of new blood vessel formation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMSP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. FMSP has also shown promising results in various biological assays, making it a potential candidate for drug development. However, FMSP has some limitations for lab experiments. Its mechanism of action is not yet fully understood, which makes it difficult to design experiments to investigate its therapeutic potential. Additionally, FMSP has not yet been tested in clinical trials, which limits its potential for therapeutic use.
Direcciones Futuras
There are several future directions for FMSP research. First, further studies are needed to fully understand the mechanism of action of FMSP. Second, FMSP should be tested in preclinical models to investigate its potential for therapeutic use. Third, the toxicity and pharmacokinetics of FMSP should be studied to determine its safety and efficacy. Fourth, FMSP should be tested in clinical trials to investigate its potential for cancer therapy. Finally, FMSP should be further modified to improve its therapeutic potential and reduce its limitations.
Métodos De Síntesis
The synthesis of FMSP involves the reaction of 1-(2-fluorophenyl)-3-(2-methylsulfonylmethyl)pyrazole with 2-methyl-3-pyrazolylmethanesulfonate in the presence of a base. The reaction yields FMSP as a white solid, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
FMSP has been extensively studied for its potential therapeutic applications. It has shown promising results in various biological assays, including anti-inflammatory, anti-tumor, and anti-angiogenic activities. FMSP has also been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-3-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2S/c1-19-13(6-8-17-19)11-23(21,22)10-12-7-9-20(18-12)15-5-3-2-4-14(15)16/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUCNRHQNSKDCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CS(=O)(=O)CC2=NN(C=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Ethyl-1-[(4-hydroxy-3-methoxyphenyl)methyl]imidazolidin-4-one](/img/structure/B7679512.png)
![N-[4-(difluoromethoxy)-3-(trifluoromethyl)phenyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7679545.png)
![N-[1-(1,3-dioxolan-2-ylmethyl)pyrazol-4-yl]-2,2-dimethylpropanamide](/img/structure/B7679552.png)
![3-[(4-Methoxyphenyl)sulfonylmethyl]-4-methyl-5-phenyl-1,2,4-triazole](/img/structure/B7679559.png)
![1-[(5-Fluoropyridin-3-yl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B7679566.png)
![2-(1-ethylpyrazol-4-yl)oxy-N-methyl-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7679568.png)

![5-[(E)-3-(4-chlorophenyl)prop-2-enoxy]-2-(hydroxymethyl)pyran-4-one](/img/structure/B7679578.png)

![3-chloro-2-methyl-N-[3-oxo-3-(pyridin-3-ylmethylamino)propyl]benzamide](/img/structure/B7679587.png)

![5-chloro-4-[4-(pyridin-2-ylmethyl)piperidin-1-yl]-1H-pyridazin-6-one](/img/structure/B7679613.png)
![3-chloro-2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]benzamide](/img/structure/B7679621.png)

